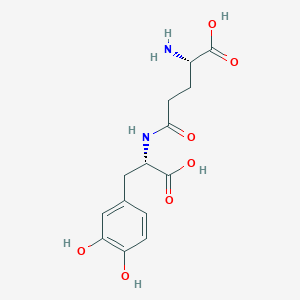

gamma-Glutamyldopa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

γ-L-Glutamyl-L-dopa, communément appelé gludopa, est un composé qui sert de promédicament de la dopamine spécifique au rein. Il s'agit d'un médicament de petite taille avec la formule moléculaire C14H18N2O7. Le gludopa est principalement utilisé dans la recherche scientifique pour étudier ses effets sur la fonction rénale et ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le gludopa est synthétisé par l'action séquentielle de deux enzymes rénales : la gamma-glutamyl transpeptidase et la décarboxylase aromatique L-amino acide. La voie de synthèse implique la conversion de la L-dopa en dopamine via ces enzymes .

Méthodes de production industrielle

La production industrielle de gludopa implique l'utilisation de conditions de réaction spécifiques pour assurer le métabolisme sélectif du composé in vivo par le rein. Ce processus nécessite la présence de gamma-glutamyl transpeptidase et de décarboxylase aromatique L-amino acide pour obtenir la conversion souhaitée .

Analyse Des Réactions Chimiques

Key Steps:

-

Substrate Binding : GGT binds glutathione, cleaving its γ-glutamyl bond to form a covalent γ-glutamyl-enzyme intermediate .

-

Transpeptidation : The γ-glutamyl moiety is transferred to L-dopa, forming γ-glutamyldopa .

-

Product Release : The reaction is favored by high concentrations of L-dopa (≥10 mM) .

Enzymatic Hydrolysis and Stability

γ-Glutamyldopa resists non-enzymatic degradation but undergoes selective hydrolysis in the kidney:

-

Hydrolysis by GGT :

γ-Glutamyldopa+H2OGGTGlutamate+Dopa -

Oxidative Stability :

Pharmacological Activation

In vivo, γ-glutamyldopa is selectively cleaved in renal proximal tubules:

-

GGT-Mediated Cleavage : Releases L-dopa at the brush-border membrane .

-

Decarboxylation : L-dopa is converted to dopamine by aromatic L-amino acid decarboxylase (AADC) .

Experimental Data:

| Parameter | Value | Source |

|---|---|---|

| Renal dopamine increase | 1,000-fold (mice, 20 min post-dose) | |

| Plasma dopamine | No significant change |

Comparative Reactivity with Analogues

γ-Glutamyldopa exhibits distinct reactivity compared to related compounds:

| Property | γ-Glutamyldopa | γ-Glutamyl Dopamine |

|---|---|---|

| Hydrolysis Rate | Slow (GGT-dependent) | Rapid (spontaneous) |

| Enzymatic Requirements | GGT + AADC | GGT only |

| Oxidative Stability | High | Moderate |

Catalytic Mechanism of GGT

The enzyme’s nucleophilic Thr residue (Thr-391 in E. coli GGT) attacks the γ-glutamyl carbonyl carbon, forming a tetrahedral intermediate . The lid-loop (Tyr-444/Asn-411 in EcGGT) shields the active site, favoring transpeptidation over hydrolysis .

Applications De Recherche Scientifique

Renal Vasodilation

One of the primary applications of gamma-Glutamyldopa is its role as a renal vasodilator. Research indicates that it selectively increases renal blood flow without causing significant systemic hemodynamic changes. This specificity is attributed to the high concentration of gamma-glutamyl transpeptidase in the kidneys, which hydrolyzes the glutamyl bond, releasing dopamine directly where it is needed.

Key Findings:

- In studies involving rat kidneys, administration of this compound resulted in significant dopamine release into both urine and perfusate, demonstrating its efficacy in enhancing renal function .

- The compound's metabolism involves sequential enzymatic action, highlighting its potential for targeted therapeutic use in renal pathologies .

Neurotransmitter Regulation

This compound serves as a precursor for dopamine synthesis, implicating its role in neurological applications. By providing localized dopamine production, it may help mitigate side effects commonly associated with systemic dopamine administration.

Case Study:

A study evaluated the pharmacokinetics of this compound in normal rats, revealing that it could effectively convert to L-DOPA and subsequently to dopamine within the renal system . This conversion supports its potential use in treating conditions like Parkinson's disease while minimizing peripheral side effects.

Potential Cancer Therapy

Emerging research suggests that this compound may have applications beyond nephrology. Its structural properties allow for exploration in antibody-directed enzyme prodrug therapy (ADEPT), a promising approach in cancer treatment. By utilizing the compound's enzymatic conversion capabilities, researchers are investigating its potential to selectively target cancer cells while sparing healthy tissue.

Research Insights:

- The design of prodrugs like this compound could enhance the efficacy of chemotherapeutic agents by ensuring localized drug activation at tumor sites .

Table 1: Renal Effects of this compound

| Parameter | Value (nmol/min/g kidney wt) | Notes |

|---|---|---|

| Dopamine Release (Urine) | 0.53 ± 0.21 | Initial release into urine |

| Dopamine Release (Perfusate) | 1.38 ± 0.28 | Initial release into perfusate |

| Total DA Release | 73.7 ± 15.8 | Total after 30 minutes |

Table 2: Pharmacokinetics of this compound

| Dose Level (mg/kg) | Peak Plasma Concentration (ng/mL) | Time to Peak (min) |

|---|---|---|

| 2 | X | Y |

| 5 | X | Y |

| 10 | X | Y |

(Note: Specific values for peak plasma concentration and time to peak need to be filled based on experimental data from relevant studies.)

Mécanisme D'action

Gludopa exerts its effects by being selectively metabolized in the kidney through the action of gamma-glutamyl transpeptidase and aromatic L-amino acid decarboxylase. This metabolism leads to the release of dopamine, which interacts with renal dopamine receptors to induce natriuresis and diuresis. The molecular targets involved in this process include the renal dopamine receptors and the enzymes responsible for the conversion of gludopa to dopamine .

Comparaison Avec Des Composés Similaires

Composés similaires

L-dopa : Un précurseur de la dopamine, couramment utilisé dans le traitement de la maladie de Parkinson.

Carbidopa : Un inhibiteur de la décarboxylase aromatique L-amino acide, utilisé en association avec la L-dopa pour renforcer ses effets.

Levodopa : Un autre précurseur de la dopamine, utilisé dans le traitement de la maladie de Parkinson

Unicité du gludopa

Le gludopa est unique dans son métabolisme sélectif par le rein, ce qui permet une délivrance ciblée de la dopamine aux tissus rénaux. Cette action sélective fait du gludopa un outil précieux pour étudier la fonction rénale et développer des agents thérapeutiques pour les maladies rénales .

Propriétés

Numéro CAS |

52370-58-8 |

|---|---|

Formule moléculaire |

C14H18N2O7 |

Poids moléculaire |

326.30 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H18N2O7/c15-8(13(20)21)2-4-12(19)16-9(14(22)23)5-7-1-3-10(17)11(18)6-7/h1,3,6,8-9,17-18H,2,4-5,15H2,(H,16,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1 |

Clé InChI |

KEKSCSDLHBLBDJ-IUCAKERBSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O |

SMILES isomérique |

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O |

SMILES canonique |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O |

Séquence |

XX |

Synonymes |

gamma-glutamyl DOPA gamma-glutamyl L-dopa gamma-glutamyl-3,4-dihydroxyphenylalanine gludopa |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.